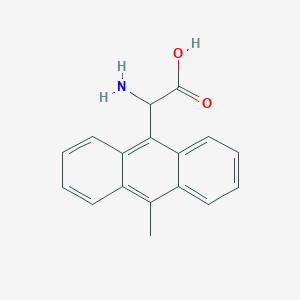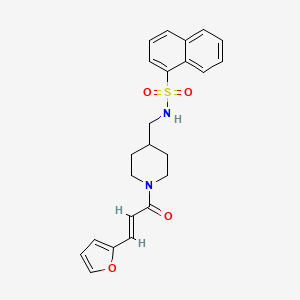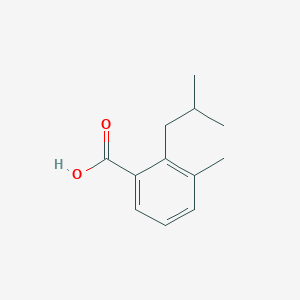![molecular formula C11H20FNO3 B2799538 Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate CAS No. 2416223-35-1](/img/structure/B2799538.png)
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C11H20FNO3[_{{{CITATION{{{1{tert-butyl N- [ (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah93e74216?context=bbe). It is a derivative of cyclobutylcarbamate and contains a fluorine atom and a hydroxyl group in its structure[{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl .... This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a suitable base[_{{{CITATION{{{1{tert-butyl N- [ (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah93e74216?context=bbe). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature[{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ....
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity[_{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl .... The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in different derivatives.
Substitution: Substitution reactions can occur at the fluorine or hydroxyl groups, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Hydroxylated derivatives.
Substitution: Fluorinated or hydroxylated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The exact mechanism of action of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity. The fluorine atom in the compound can enhance its binding affinity and selectivity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-(2-hydroxyethyl)carbamate
Tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate
Tert-butyl N-[trans-3-(2-amino-1-hydroxyethyl)cyclobutyl]carbamate
Uniqueness: Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate is unique due to the presence of both fluorine and hydroxyl groups in its structure, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-8-4-7(5-8)9(12)6-14/h7-9,14H,4-6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWKYXPNRVVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2799464.png)
![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2799465.png)
![2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2799466.png)


![4-Methylbenzyl 4-{[3-(trifluoromethyl)benzyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2799470.png)

![ethyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2799474.png)
![Methyl 2-amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2799477.png)

